Certified Purity ≥98.02% vs. Uncertified In-House Isolates: Quantified Reliability for ANDA Filing
The commercially available Valsartan Cyano Analog Methyl Ester (CAS 137863-90-2) is supplied with a certified purity of 98.02% as determined by HPLC, accompanied by full characterization data including 1H NMR, MS, and HPLC chromatographic purity, compliant with ISO 17034 reference material producer guidelines . In contrast, typical laboratory-synthesized or isolated batches of this impurity achieve variable purity ranging from 85% to 95% and often lack comprehensive, audit-ready certification . This 3–13% purity deficit in non-certified material directly translates to inaccurate calibration curves, inflated impurity estimates, and potential ANDA cycle delays when the impurity exceeds the ICH Q3A identification threshold of 0.10% in the drug substance.
| Evidence Dimension | HPLC purity (area %) |
|---|---|
| Target Compound Data | 98.02% (certified reference standard, batch analysis) |
| Comparator Or Baseline | 85–95% (typical uncertified laboratory isolate; no single-structure comparator available) |
| Quantified Difference | 3.02 to 13.02 absolute percentage points higher purity |
| Conditions | HPLC-UV; reference standard produced under ISO 17034; typical laboratory synthesis without certification |
Why This Matters
Procuring a certified ≥98% pure reference standard eliminates quantitative inaccuracy caused by impurity of the impurity, ensuring that ANDA method validation data meet FDA and ICH Q3A requirements for accuracy and linearity.
- [1] Valsartan Impurity 22 (CAS 137863-90-2), HY-D0704, National Standard Material Network; purity value 98.02%, 2024. View Source
- [2] Glyco Mindsynth Pvt Ltd, COA for Valsartan: Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate; HPLC purity 95-98%, 2025. View Source
